molecular formula C19H25N3O4S B2884409 N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 953230-19-8

N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No. B2884409
CAS RN: 953230-19-8
M. Wt: 391.49
InChI Key: VTMKNUUSLWELKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide”, also known as furanylfentanyl, is a synthetic opioid that is structurally related to fentanyl . It is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .


Synthesis Analysis

The synthesis of furanylfentanyl involves complex chemical reactions. Extreme care must be taken when carrying out the final synthetic step as well as when purifying and handling the substance .

Scientific Research Applications

  • Gastroprotective Activity : N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide derivatives have been studied for their gastroprotective properties. They have shown potent activity in this regard, particularly through their histamine H2 receptor antagonistic activity, which can be crucial for developing new anti-ulcer agents (Hirakawa et al., 1998).

  • Enzyme Inhibition Properties : Research has also explored its potential as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of diseases like Alzheimer’s. Some derivatives have demonstrated significant inhibitory activity against these enzymes (Khalid et al., 2012).

  • Antibacterial Potentials : Studies have investigated the antibacterial properties of N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide derivatives. They have shown moderate inhibitory effects against various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).

  • Molecular Interaction Studies : The compound has been involved in studies analyzing its molecular interactions, like DNA binding, which is crucial for understanding its potential therapeutic applications (Raj, 2020).

  • PET Imaging : Derivatives of this compound have been used in positron emission tomography (PET) imaging, specifically for targeting macrophage colony-stimulating factor 1 receptor (CSF1R), which is significant in studying neuroinflammation in diseases like Alzheimer’s and Parkinson’s (Horti et al., 2019).

  • Antimicrobial Activity : Some novel derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, showing promising results against a range of bacterial and fungal infections (Darwish et al., 2014).

Safety and Hazards

Furanylfentanyl poses a serious risk of poisoning to the public, law enforcement, emergency personnel, as well as medical and forensic laboratory personnel . Both non-fatal intoxications and deaths are likely to be under-detected and under-reported as they are not routinely screened for .

Mechanism of Action

Target of Action

The compound, also known as N-{4-[({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}acetamide, is a synthetic opioid, closely related to fentanyl . Its primary targets are the opioid receptors in the central nervous system, particularly the mu-opioid receptor . These receptors play a crucial role in pain perception and reward.

Mode of Action

As an opioid, this compound acts as an agonist at the opioid receptors . It binds to these receptors and mimics the action of endogenous opioids, leading to the activation of the receptors. This activation results in the inhibition of the release of nociceptive neurotransmitters, thereby producing analgesic effects .

Biochemical Pathways

Upon activation of the opioid receptors, the compound triggers a series of biochemical events. It leads to the inhibition of adenylate cyclase, decreasing the level of cyclic AMP. This results in the hyperpolarization of the cell and inhibition of neurotransmitter release

Pharmacokinetics

Based on its structural similarity to fentanyl, it is likely to have similar adme properties . Fentanyl and its analogs are typically well-absorbed and widely distributed in the body. They undergo metabolism primarily in the liver and are excreted in urine .

Result of Action

The activation of opioid receptors by this compound results in significant analgesic effects, making it a potent opioid narcotic analgesic . It may also have an abuse liability and dependence potential in humans . Overdose can lead to life-threatening respiratory depression.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect its stability and solubility, impacting its absorption and distribution . Genetic factors, such as polymorphisms in opioid receptors or metabolic enzymes, can also influence its efficacy and toxicity .

properties

IUPAC Name

N-[4-[[1-(furan-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-15(23)21-17-4-6-19(7-5-17)27(24,25)20-13-16-8-10-22(11-9-16)14-18-3-2-12-26-18/h2-7,12,16,20H,8-11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMKNUUSLWELKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.